molecular formula C13H10ClFO B14763467 4-Chloro-3-fluoro-4'-methoxy-1,1'-biphenyl

4-Chloro-3-fluoro-4'-methoxy-1,1'-biphenyl

Cat. No.: B14763467
M. Wt: 236.67 g/mol
InChI Key: XOYSSFRCVGMZPI-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of chloro, fluoro, and methoxy substituents on the biphenyl structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl can be achieved through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated biphenyl derivative with a boronic acid or ester in the presence of a palladium catalyst.

    Friedel-Crafts Alkylation: This method involves the alkylation of a biphenyl compound using an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of 4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.

    Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or amines are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield 4-chloro-3-fluoro-4’-methoxy-1,1’-biphenyl derivatives with additional chloro substituents .

Scientific Research Applications

4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl depends on its specific application. In chemical reactions, the presence of electron-withdrawing and electron-donating groups on the biphenyl structure can influence the reactivity and selectivity of the compound. For example, the chloro and fluoro substituents can activate the benzene ring towards nucleophilic aromatic substitution, while the methoxy group can stabilize the intermediate formed during electrophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl is unique due to the presence of both chloro and fluoro substituents on the biphenyl structure. This combination of substituents imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C13H10ClFO

Molecular Weight

236.67 g/mol

IUPAC Name

1-chloro-2-fluoro-4-(4-methoxyphenyl)benzene

InChI

InChI=1S/C13H10ClFO/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,1H3

InChI Key

XOYSSFRCVGMZPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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